(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond in the thiazole ring can be reduced to form amine derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[(4-hydroxyphenyl)amino]-5-(furan-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(4-hydroxyphenyl)amino]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
Uniqueness
(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential for applications in organic electronics and medicinal chemistry. The combination of the hydroxyphenyl group and the thiazole ring also contributes to its versatility and reactivity in various chemical reactions.
Properties
Molecular Formula |
C14H10N2O2S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10N2O2S2/c17-10-5-3-9(4-6-10)15-14-16-13(18)12(20-14)8-11-2-1-7-19-11/h1-8,17H,(H,15,16,18)/b12-8- |
InChI Key |
PYLZXNLSGODOHS-WQLSENKSSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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